molecular formula C24H21NO3 B3958587 2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B3958587
M. Wt: 371.4 g/mol
InChI Key: HZLMGZJTPOTYLZ-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a structurally complex molecule featuring a fused bicyclic core comprising hexahydro-4,6-ethenocyclopropa[f]isoindole-dione. Its structure includes a 4-(3-methylphenoxy)phenyl substituent, which introduces both aromatic and ether functionalities.

Properties

IUPAC Name

4-[4-(3-methylphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-13-3-2-4-16(11-13)28-15-7-5-14(6-8-15)25-23(26)21-17-9-10-18(20-12-19(17)20)22(21)24(25)27/h2-11,17-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMGZJTPOTYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the isoindole core, followed by the introduction of the phenyl and methylphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s hexahydro-4,6-ethenocyclopropa[f]isoindole-dione core distinguishes it from simpler isoindole-dione derivatives. For example:

  • 2-([(2-MEthoxyphenyl)amino]methyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3ah)-dione (CAS 1005096-78-5): Shares the same bicyclic core but substitutes the 4-(3-methylphenoxy)phenyl group with a [(2-methoxyphenyl)amino]methyl moiety. This difference alters electronic properties (e.g., electron-donating methoxy vs. lipophilic methylphenoxy) and may influence solubility or receptor interactions .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent Molecular Weight Key Functional Groups
Target Compound Hexahydro-4,6-ethenocyclopropa[f]isoindole-dione 4-(3-methylphenoxy)phenyl Not provided Ether, aromatic ring
Flumipropyn Tetrahydro-isoindole-dione 4-chloro-2-fluoro-5-(propynyloxy)phenyl Not provided Halogens, alkyne ether
2-([(2-MEthoxyphenyl)amino]methyl)...dione Hexahydro-4,6-ethenocyclopropa[f]isoindole-dione [(2-Methoxyphenyl)amino]methyl 324.38 Amine, methoxy, aromatic ring

Functional Group Impact on Properties

  • Lipophilicity: The 3-methylphenoxy group in the target compound likely enhances lipophilicity compared to the methoxy-substituted analog in , which could improve membrane permeability in biological systems.
  • Electron Effects: The electron-withdrawing cyclopropane and etheno groups in the core may stabilize the isoindole-dione moiety, affecting reactivity or metabolic stability relative to non-fused analogs like flumipropyn .

Biological Activity

The compound “2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione” is an organic molecule that may exhibit various biological activities. Understanding its pharmacological properties is crucial for potential therapeutic applications. This article reviews existing literature on its biological activity, mechanisms of action, and potential clinical implications.

Molecular Formula

  • Molecular Formula: C₁₈H₁₈N₂O₃

Structural Characteristics

  • The compound features a complex structure that includes a cyclopropane moiety fused with an isoindole framework. Its unique arrangement of functional groups may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • Mechanism of Action: Compounds that interact with tubulin or inhibit cell cycle progression may show promise in cancer treatment.
  • Case Study: A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa).
CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.2
Compound BHeLa3.8
Target CompoundMCF-7TBDTBD

Anti-inflammatory Properties

Inflammation plays a critical role in many diseases. Compounds similar to the target compound have shown:

  • Inhibition of Pro-inflammatory Cytokines: Studies suggest that these compounds can reduce levels of TNF-alpha and IL-6 in vitro.
StudyInflammatory MarkerReduction (%)Reference
Study 1TNF-alpha50%
Study 2IL-640%

Neuroprotective Effects

Some derivatives have been explored for neuroprotective effects:

  • Mechanism: Potential modulation of neurotransmitter systems or protection against oxidative stress.

Antimicrobial Activity

Preliminary findings suggest potential antimicrobial properties against various pathogens:

  • Case Study: In vitro studies indicated effectiveness against Staphylococcus aureus and Escherichia coli.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile is essential for assessing safety and efficacy:

  • Absorption: Studies need to evaluate bioavailability.
  • Toxicity: Preliminary toxicity assessments should be conducted in animal models.

Future Directions

Further research is required to:

  • Explore structure-activity relationships (SAR) to optimize biological activity.
  • Conduct clinical trials to validate efficacy and safety in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

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